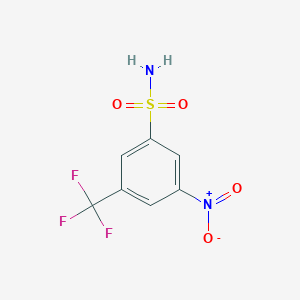
propyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl sulfamate is an organosulfur compound characterized by the presence of a sulfamate group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl sulfamate can be synthesized through the reaction of propylamine with sulfamic acid. The reaction typically occurs under mild conditions, with the sulfamic acid acting as a sulfamoylating agent. The reaction can be represented as follows:
Propylamine+Sulfamic Acid→Propyl Sulfamate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of hexafluoroisothis compound, which reacts readily with a variety of alcohols, amines, phenols, and anilines under mild conditions to provide sulfamates and sulfamides .
Chemical Reactions Analysis
Types of Reactions
Propyl sulfamate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert this compound to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl sulfamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism by which propyl sulfamate exerts its effects involves the interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sodium Sulfinate: Another organosulfur compound used as a building block for synthesizing various sulfur-containing compounds.
Sulfonimidates: Compounds with a sulfur (VI) center, used as intermediates in the synthesis of other sulfur-containing molecules.
Uniqueness
Propyl sulfamate is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a sulfamoylating agent under mild conditions makes it particularly valuable in synthetic chemistry.
Properties
CAS No. |
81851-29-8 |
|---|---|
Molecular Formula |
C3H9NO3S |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



